molecular formula C23H16ClNO3 B2803113 N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide CAS No. 923140-92-5

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide

Cat. No. B2803113
CAS RN: 923140-92-5
M. Wt: 389.84
InChI Key: BXADZEZWDUTXFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide, also known as BM-1197, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. In Additionally, we will list future directions for BM-1197 research.

Mechanism of Action

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide exerts its therapeutic effects through various mechanisms of action. In cancer research, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide also inhibits the activity of HDAC6, a protein involved in regulating gene expression, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes. In inflammation research, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide inhibits the activation of NF-κB, a transcription factor involved in the production of pro-inflammatory cytokines. In neurological disorder research, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has been shown to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease, and to protect neurons from oxidative stress and apoptosis.
Biochemical and Physiological Effects:
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has also been shown to suppress tumor angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. In inflammation research, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. In neurological disorder research, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has been shown to protect neurons from oxidative stress and apoptosis, as well as to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity, which allows for the study of its effects at low concentrations. Another advantage is its stability, which allows for the long-term storage of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide without degradation. However, one limitation is its limited solubility in aqueous solutions, which may require the use of organic solvents for in vitro experiments. Another limitation is its potential toxicity, which may require the use of appropriate safety measures and dosages in lab experiments.

Future Directions

There are several future directions for N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide research. One direction is the further exploration of its therapeutic potential in various diseases, such as cancer, inflammation, and neurological disorders. Another direction is the development of more potent and selective analogs of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide for improved efficacy and safety. Additionally, the elucidation of the molecular mechanisms underlying N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide's therapeutic effects may provide insights into the development of novel therapies for various diseases.

Synthesis Methods

The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide involves several steps, including the condensation of 2-hydroxy-3-methylbenzaldehyde with 2-acetylbenzoic acid, followed by the reaction of the resulting product with 4-chlorobenzoyl chloride. The final product is purified through recrystallization and characterized through various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has shown promising results in inhibiting the growth of cancer cells, inducing apoptosis, and suppressing tumor angiogenesis. In inflammation research, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has been studied for its potential neuroprotective effects and as a treatment for Alzheimer's disease.

properties

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO3/c1-14-19-12-11-18(25-23(27)16-7-9-17(24)10-8-16)13-20(19)28-22(14)21(26)15-5-3-2-4-6-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXADZEZWDUTXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.